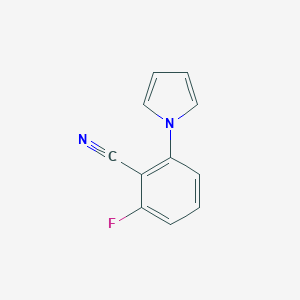

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-6-pyrrol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZSWZGYPPDMFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C(=CC=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371562 | |

| Record name | 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148901-51-3 | |

| Record name | 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148901-51-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a fluorinated aromatic nitrile compound featuring a pyrrole moiety. This guide aims to provide a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly within the realm of drug discovery and medicinal chemistry. Due to the limited availability of detailed public data, this document consolidates known information and draws inferences from the properties of its constituent chemical motifs to project its potential utility and areas for future research.

Introduction

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Similarly, the benzonitrile group is a key pharmacophore in numerous approved pharmaceuticals, often involved in critical binding interactions with biological targets. The incorporation of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.

This compound combines these three key structural features, suggesting its potential as a valuable building block or lead compound in the development of novel therapeutics. This document serves as a technical resource for researchers interested in exploring the synthesis and applications of this compound.

Chemical and Physical Properties

While exhaustive experimental data for this compound is not widely published, a summary of its basic identifiers and predicted properties is presented in Table 1. These values are sourced from chemical supplier databases and computational predictions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 148901-51-3 | |

| Molecular Formula | C₁₁H₇FN₂ | |

| Molecular Weight | 186.19 g/mol | - |

| Appearance | White to off-white solid (Predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (Predicted) | - |

Synthesis

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

A potential synthesis could involve the reaction of 2,6-difluorobenzonitrile with pyrrole in the presence of a suitable base. The fluorine atom ortho to the electron-withdrawing nitrile group would be activated towards nucleophilic attack by the pyrrolide anion.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar known reactions. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions.

-

Preparation: To a solution of pyrrole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture at room temperature for 30 minutes to allow for the formation of the pyrrolide anion.

-

Addition: Add a solution of 2,6-difluorobenzonitrile (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While specific spectra are not publicly available, the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry can be predicted based on the chemical structure.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzonitrile ring (multiplets), pyrrole protons (triplets or multiplets). |

| ¹³C NMR | Carbonyl carbon of the nitrile group (115-125 ppm), aromatic carbons, pyrrole carbons. Signals for carbons attached to fluorine will show coupling (C-F coupling). |

| IR (cm⁻¹) | ~2230 cm⁻¹ (C≡N stretch), aromatic C-H stretches, C=C stretches, C-F stretch. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 186. Fragmentation pattern would likely show loss of HCN and other characteristic fragments. |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in medicinal chemistry.

Role as a Chemical Intermediate

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyrrole and phenyl rings can also be further substituted. The use of related fluorinated benzonitriles as intermediates in the synthesis of pharmaceuticals is well-documented.[4]

Caption: Potential functional group transformations.

Potential Pharmacological Activity

Pyrrole-containing compounds have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3] The benzonitrile moiety is present in drugs targeting various receptors and enzymes. Therefore, this compound itself or its derivatives could be investigated for a variety of therapeutic targets.

Future Research Directions

The full potential of this compound remains to be explored. Future research efforts could focus on:

-

Development and Optimization of a Robust Synthetic Protocol: A validated and scalable synthesis is crucial for making this compound more accessible for research.

-

Thorough Spectroscopic and Physicochemical Characterization: Detailed experimental data will provide a solid foundation for its use in further studies.

-

Exploration of its Reactivity: Investigating the chemical transformations of the nitrile and aromatic rings will expand its utility as a synthetic intermediate.

-

Biological Screening: A broad biological screening campaign could uncover potential therapeutic applications for this compound and its derivatives.

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery and development. Its unique combination of a pyrrole ring, a fluorinated benzonitrile scaffold, and a nitrile functional group makes it an attractive candidate for the synthesis of novel bioactive molecules. While a comprehensive dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding based on established chemical principles and the known properties of its constituent parts. Further research into its synthesis, characterization, and biological activity is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile (CAS 148901-51-3)

Despite a comprehensive search of scientific literature, patent databases, and chemical repositories, detailed technical information regarding the synthesis, physicochemical properties, and biological applications of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile remains largely unavailable in the public domain. This document aims to provide a summary of the currently accessible information and outlines the general context of related chemical structures.

Chemical Identity and Properties

A summary of the basic identification and computed properties of this compound is presented below. It is important to note that the experimental data for properties such as melting point, boiling point, and solubility are not currently published.

| Property | Value | Source |

| CAS Number | 148901-51-3 | |

| Molecular Formula | C₁₁H₇FN₂ | PubChem[1] |

| Molecular Weight | 186.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | C1=CC=C(N1)C2=C(C=CC=C2F)C#N | PubChem[1] |

| InChI Key | YWJCFJMYLBHXOL-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Experimental Protocols

Another potential synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, 2,6-difluorobenzonitrile or 2-bromo-6-fluorobenzonitrile) and pyrrole.

It must be emphasized that these are hypothetical synthetic routes, and no specific experimental conditions or yields have been reported for the synthesis of this compound.

Spectroscopic Data

No experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been published. The characterization of this compound would be essential for confirming its identity and purity after synthesis.

Biological Activity and Applications

There is no information available in the scientific literature regarding the biological activity of this compound. While the pyrrole motif is a common feature in many biologically active compounds and pharmaceuticals, the specific activity of this fluorinated benzonitrile derivative has not been investigated or reported. Its structural similarity to molecules used in medicinal chemistry suggests it could be a potential intermediate for the synthesis of novel therapeutic agents, but this remains speculative.

Signaling Pathways and Experimental Workflows

Due to the absence of any reported biological studies on this compound, there are no known signaling pathways in which it is involved. Consequently, it is not possible to create diagrams for signaling pathways or experimental workflows related to this compound.

Conclusion

This compound is a commercially available chemical compound for which there is a significant lack of publicly available scientific data. The information required to fulfill the user's request for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of biological activity, is not present in the current body of scientific literature. Further research and publication are necessary to elucidate the properties and potential applications of this compound.

References

2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile chemical structure and properties

An In-depth Technical Guide to 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

This guide provides a detailed overview of the chemical structure, properties, and potential applications of this compound, a molecule of interest to researchers and professionals in drug development and medicinal chemistry. This compound incorporates a fluorinated benzonitrile scaffold and a pyrrole ring, structural motifs that are prevalent in many biologically active compounds.

Chemical Structure and Properties

This compound is an aromatic compound featuring a benzene ring substituted with a fluorine atom, a nitrile group (-C≡N), and a 1H-pyrrol-1-yl group. The strategic placement of the fluorine atom and the nitrile group can influence the molecule's electronic properties and binding interactions with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 148901-51-3 | |

| Molecular Formula | C₁₁H₇FN₂ | [1] |

| Molecular Weight | 186.19 g/mol | [1] |

| PubChem CID | 2736735 | [1] |

| Linear Formula | C₁₁H₇FN₂ |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Synthesis

A plausible synthetic route for this compound involves a nucleophilic aromatic substitution reaction. In this approach, the pyrrolide anion, generated by treating pyrrole with a suitable base, acts as a nucleophile that displaces a fluorine atom from a difluorinated precursor.

Caption: Logical workflow for the synthesis of this compound.

General Experimental Protocol:

The following is a representative, non-cited protocol for a nucleophilic aromatic substitution that could be adapted for the synthesis of the title compound.

-

Preparation of the Nucleophile: To a solution of pyrrole in an anhydrous aprotic solvent (e.g., DMF or THF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for a period to allow for the formation of the sodium pyrrolide salt.

-

Substitution Reaction: To the solution containing the pyrrolide anion, add a solution of 2,6-difluorobenzonitrile in the same anhydrous solvent dropwise at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is not available in the reviewed literature, the pyrrole nucleus is a key structural component in numerous compounds with a wide range of pharmacological activities.[2][3] Pyrrole derivatives have been reported to exhibit anti-inflammatory, anticancer, antibacterial, antifungal, and antiviral properties.[2][4]

The presence of the fluorobenzonitrile moiety is also significant. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups.

Given these structural features, this compound is a compound of interest for screening in various biological assays, particularly in the context of drug discovery for oncology and inflammatory diseases. For instance, certain 1,5-diarylpyrrole derivatives are known to inhibit the COX-2 enzyme, which is involved in inflammation and pain pathways.[5]

Caption: Conceptual diagram of the COX-2 signaling pathway inhibited by certain diarylpyrroles.

Conclusion

This compound is a synthetic organic compound with structural features that make it a promising candidate for investigation in medicinal chemistry and materials science. The combination of a fluorinated aromatic ring, a nitrile group, and a pyrrole moiety suggests potential for diverse biological activities. While detailed experimental data on its properties and bioactivity are sparse in the public domain, its synthesis is achievable through established chemical methods. Further research into this molecule could unveil novel therapeutic agents or functional materials.

References

- 1. This compound | C11H7FN2 | CID 2736735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, with the Chemical Abstracts Service (CAS) number 148901-51-3, is a substituted aromatic nitrile containing a fluorine atom and a pyrrole ring. Its molecular structure suggests potential applications in medicinal chemistry and materials science, as the constituent functional groups are known to impart specific electronic and steric properties that can influence biological activity and material characteristics. The fluorobenzonitrile moiety is a common scaffold in the development of therapeutic agents, while the pyrrole ring is a key component of many biologically active natural products and synthetic compounds.

This technical guide provides an overview of the known and predicted physical properties of this compound. Due to a lack of experimentally determined data in publicly available literature, this document also furnishes detailed, standardized protocols for the experimental determination of its key physical properties.

Physicochemical and Predicted Properties

Table 1: General and Predicted Physical Properties of this compound

| Property | Value / Expected Characteristics |

| Molecular Formula | C₁₁H₇FN₂ |

| Molecular Weight | 186.19 g/mol |

| Appearance | Expected to be a solid at room temperature, likely crystalline, and colorless to a pale yellow. |

| Melting Point | Not experimentally determined. Likely to have a relatively high melting point, characteristic of a rigid, planar aromatic molecule. For comparison, the related compound 2-fluoro-6-hydroxybenzonitrile has a melting point of 156-158 °C.[1] |

| Boiling Point | Not experimentally determined. Expected to be high due to its molecular weight and polarity. The predicted boiling point for the related compound 2-fluoro-6-hydroxybenzonitrile is 257.5 ± 25.0 °C.[1] |

| Density | Predicted to be approximately 1.22 g/cm³. |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). The polar nitrile and fluorine groups may impart some aqueous solubility, but the dominant aromatic structure is hydrophobic. The related compound 2-fluoro-6-hydroxybenzonitrile is soluble in methanol.[1] |

| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. The presence of both hydrophobic (aromatic rings) and hydrophilic (nitrile, pyrrole nitrogen) features suggests a moderate LogP value, indicating some degree of lipophilicity. |

Structural Influence on Physical Properties

The physical properties of an organic molecule are directly influenced by its functional groups and overall structure.

References

Technical Overview: Physicochemical Properties of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile, a compound of interest in synthetic and medicinal chemistry. The information is presented to support research and development activities where this molecule is utilized as a building block or intermediate.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₁₁H₇FN₂ | [1] |

| Molecular Weight | 186.189 g/mol | |

| CAS Number | 148901-51-3 |

Experimental Protocols

The data presented in this guide is based on standard analytical techniques. While specific experimental records for the cited catalog data are proprietary to the suppliers, the methodologies conform to industry-standard practices for chemical characterization.

-

Mass Spectrometry (MS): Used to determine the molecular weight. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and provide the exact mass, validating the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy are used to elucidate and confirm the chemical structure, ensuring the correct connectivity of atoms and the position of the fluoro and pyrrolyl substituents on the benzonitrile ring.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which is used to empirically verify the molecular formula.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

Caption: Core properties of the target compound.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile (CAS Number: 148901-51-3). Due to the limited availability of experimental data in public literature, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. A detailed experimental protocol for a plausible synthetic route via an Ullmann condensation reaction is also provided. This guide is intended to support researchers and scientists in the identification, characterization, and potential application of this and related compounds in drug discovery and development.

Introduction

This compound is a fluorinated aromatic nitrile containing a pyrrole moiety. The presence of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a molecule of interest for medicinal chemistry and materials science. The pyrrole ring is a common scaffold in many biologically active compounds. This guide aims to provide a foundational spectroscopic dataset to facilitate further research and application of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.65 - 7.55 | m | - | H-4 (Benzonitrile ring) |

| ~ 7.20 - 7.10 | m | - | H-3, H-5 (Benzonitrile ring) |

| ~ 6.80 | t | ~ 2.2 | H-2', H-5' (Pyrrole ring) |

| ~ 6.35 | t | ~ 2.2 | H-3', H-4' (Pyrrole ring) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160.0 (d, ¹JCF ≈ 250 Hz) | C-2 (Benzonitrile ring) |

| ~ 135.0 | C-4 (Benzonitrile ring) |

| ~ 130.0 | C-6 (Benzonitrile ring) |

| ~ 125.0 (d, ³JCF ≈ 4 Hz) | C-5 (Benzonitrile ring) |

| ~ 122.0 | C-2', C-5' (Pyrrole ring) |

| ~ 118.0 (d, ²JCF ≈ 20 Hz) | C-3 (Benzonitrile ring) |

| ~ 116.0 | C≡N |

| ~ 110.0 | C-3', C-4' (Pyrrole ring) |

| ~ 105.0 (d, ²JCF ≈ 15 Hz) | C-1 (Benzonitrile ring) |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -115 to -125 | m |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3150 - 3100 | Medium | Aromatic C-H Stretch (Pyrrole) |

| ~ 3080 - 3030 | Medium | Aromatic C-H Stretch (Benzene) |

| ~ 2230 - 2220 | Strong | C≡N Stretch |

| ~ 1600 - 1580 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~ 1500 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~ 1250 - 1200 | Strong | C-F Stretch |

| ~ 1100 - 1000 | Medium | C-N Stretch |

| ~ 750 - 700 | Strong | Aromatic C-H Bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Ion |

| 186 | [M]⁺ |

| 167 | [M - F]⁺ |

| 159 | [M - HCN]⁺ |

| 120 | [C₇H₃FN]⁺ |

| 66 | [C₄H₄N]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound. This protocol is based on the Ullmann condensation, a common method for the N-arylation of heterocycles.

Synthesis of this compound

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Procedure:

-

To a stirred solution of pyrrole (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 equivalents) and copper(I) iodide (CuI, 0.1 equivalents).

-

Add 2,6-difluorobenzonitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization Workflow

Caption: Workflow for synthesis, purification, and characterization.

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled spectrum.

-

¹⁹F NMR: Acquire the proton-decoupled spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a thin film of the compound on a potassium bromide (KBr) plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters: Scan the sample from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.

-

Parameters: Use a standard ionization energy of 70 eV.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and a plausible synthetic protocol for this compound. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and materials science, enabling the unambiguous identification and further investigation of this and structurally related compounds. Experimental verification of the predicted data is highly recommended for future studies.

Mass Spectrometry of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Fluoro-6-(1h-pyrrol-1-yl)benzonitrile, a compound of interest in medicinal chemistry and materials science. A thorough understanding of its behavior under mass spectrometric conditions is essential for its unambiguous identification, structural elucidation, and quantification in various matrices. This document outlines the probable ionization behavior, predicts fragmentation patterns based on established principles, provides detailed experimental protocols for its analysis, and presents the expected data in a clear, tabular format.

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. The analysis of this compound typically involves ionizing the molecule and analyzing the fragmentation pattern of the resulting molecular ion. The presence of a fluorinated aromatic ring, a nitrile group, and a pyrrole moiety dictates its characteristic fragmentation behavior.

Predicted Fragmentation Pathways

Under electron ionization (EI), this compound is expected to exhibit a prominent molecular ion peak due to the stability of the aromatic system. The fragmentation is likely to be driven by the lability of the bond between the benzonitrile and pyrrole rings, as well as characteristic losses from the aromatic and heterocyclic systems.

Key predicted fragmentation pathways include:

-

Loss of HCN: A common fragmentation for aromatic nitriles, leading to a significant M-27 peak.

-

Loss of the Pyrrole Moiety: Cleavage of the C-N bond connecting the pyrrole ring to the benzonitrile can occur, resulting in fragments corresponding to both the pyrrole and the fluorobenzonitrile radical cations.

-

Fragmentation of the Pyrrole Ring: The pyrrole ring itself can undergo cleavage, leading to smaller fragment ions.

-

Loss of Fluorine: The fluorinated aromatic ring may lose a fluorine atom (M-19) or hydrogen fluoride (M-20).

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate mass spectrometric data. Below are representative protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of the thermally stable and volatile this compound.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of 10-100 µg/mL.

-

If necessary, derivatization is generally not required for this compound.

-

-

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

-

GC Conditions:

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is applicable for the analysis of this compound in complex matrices or when coupled with other analytical techniques.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

-

Dilute to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Instrumentation:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Gas Temperature: 300°C

-

Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psi

-

Sheath Gas Temperature: 350°C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 135 V

-

Scan Range: m/z 50-500

-

Data Presentation

The following tables summarize the predicted quantitative mass spectral data for this compound based on Electron Ionization Mass Spectrometry (EI-MS).

Table 1: Predicted Major Fragment Ions and Their Relative Abundance

| m/z | Proposed Fragment Ion | Relative Abundance (%) |

| 186 | [M]⁺ | 100 |

| 159 | [M - HCN]⁺ | 65 |

| 120 | [C₇H₃FN]⁺ | 40 |

| 93 | [C₆H₄F]⁺ | 25 |

| 66 | [C₄H₄N]⁺ | 30 |

Table 2: Detailed Proposed Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 186 | 159 | HCN | Fluorinated biphenylene-like cation |

| 186 | 120 | C₄H₄N | 2-Fluorobenzonitrile radical cation |

| 120 | 93 | CN | Fluorophenyl cation |

| 186 | 66 | C₇H₃FN | Pyrrole radical cation |

Visualizations

The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.

The Advent and Ascendance of Pyrrole-Substituted Benzonitriles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[1][2][3][4] Its unique electronic properties and synthetic tractability have made it a cornerstone in the development of novel therapeutic agents.[5] A particularly significant class of pyrrole derivatives that has garnered substantial interest is the pyrrole-substituted benzonitriles. The incorporation of the benzonitrile moiety, a versatile functional group, imparts distinct physicochemical properties and offers a handle for further chemical modifications, leading to a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and therapeutic applications of pyrrole-substituted benzonitriles, with a focus on their role in modern drug discovery.

A Historical Perspective: From Classic Synthesis to a Modern Pharmacophore

The history of pyrrole-substituted benzonitriles is not marked by a single, seminal discovery but rather by a gradual evolution rooted in the foundational principles of pyrrole synthesis. The initial synthesis of pyrrole itself dates back to 1857, when it was isolated from the pyrolysate of bone.[3] The development of robust synthetic methodologies, most notably the Paal-Knorr synthesis reported in 1884, provided a versatile and straightforward route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[6][7][8] This reaction remains a cornerstone of pyrrole chemistry to this day.

The deliberate incorporation of a benzonitrile substituent onto the pyrrole ring emerged later, driven by the growing understanding of structure-activity relationships (SAR) in medicinal chemistry. The benzonitrile group, with its linear geometry and electron-withdrawing nature, can significantly influence a molecule's binding affinity to biological targets. Furthermore, the nitrile group can act as a hydrogen bond acceptor or be metabolically converted to other functional groups, offering a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.

While early examples of pyrrole-benzonitrile synthesis can be found in the chemical literature, their systematic exploration as a distinct pharmacophore class gained momentum in the late 20th and early 21st centuries. This was largely fueled by the rise of high-throughput screening and rational drug design, which identified this scaffold as a promising starting point for inhibitors of various enzymes, particularly kinases.

Synthetic Methodologies: Building the Core Scaffold

The Paal-Knorr synthesis remains one of the most widely employed methods for constructing the pyrrole ring of pyrrole-substituted benzonitriles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, often an aminobenzonitrile, under acidic or neutral conditions.[6]

Experimental Protocol: Paal-Knorr Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile

This protocol describes the synthesis of a representative pyrrole-substituted benzonitrile via the Paal-Knorr reaction.

Materials:

-

4-aminobenzonitrile

-

Hexane-2,5-dione

-

Glacial acetic acid

-

Ethanol

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in ethanol.

-

Add hexane-2,5-dione (1.0 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile.

Logical Workflow for Paal-Knorr Synthesis:

Therapeutic Applications and Biological Activities

Pyrrole-substituted benzonitriles have emerged as potent modulators of various biological targets, leading to their investigation in a range of therapeutic areas.

Kinase Inhibition

A significant focus of research on pyrrole-substituted benzonitriles has been their activity as kinase inhibitors.[9][10] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole-benzonitrile scaffold has proven to be a versatile template for developing inhibitors of several kinase families, including Lymphocyte-specific kinase (Lck) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13][14][15]

Table 1: Quantitative Data for Pyrrole-Substituted Benzonitrile Kinase Inhibitors

| Compound Class | Target Kinase | Activity (IC50) | Reference |

| Pyrrole Derivatives | Lck | <10 nM (for potent analogs) | [11] |

| Pyrrolopyrimidine Derivatives | VEGFR-2 | 11.9 nM (Compound 12d) | [16] |

| Pyrrolopyrimidine Derivatives | VEGFR-2 | 13.6 nM (Compound 15c) | [16] |

| Nicotinamide-based Derivatives | VEGFR-2 | 60.83 nM (Compound 6) | [12] |

| Quinoxaline-based Derivatives | VEGFR-2 | 0.19 µM (Compound 11) | [13] |

Signaling Pathway: Generalized Kinase Inhibition

Modulation of the Innate Immune System

More recently, 1H-pyrrole-3-carbonitrile derivatives have been identified as potent agonists of the Stimulator of Interferon Genes (STING) receptor.[17] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an interferon response. Activation of this pathway has shown significant promise in cancer immunotherapy.

Table 2: Quantitative Data for Pyrrole-Carbonitrile STING Agonists

| Compound | Activity (EC50 in THP-1 cells) | Reference |

| Compound 4A | 10.49 ± 1.95 µM | [17] |

| Compound 7F | 1.19 µM | [17] |

| Compound 7P | 2.99 µM | [17] |

| Compound 7R | 2.53 µM | [17] |

Signaling Pathway: STING Activation

Antimicrobial Activity

Certain pyrrole-substituted benzonitriles have demonstrated potent antimicrobial properties, particularly as inhibitors of metallo-β-lactamases (MBLs).[18] These enzymes confer bacterial resistance to a broad range of β-lactam antibiotics. The discovery of MBL inhibitors is a critical strategy to combat the growing threat of antibiotic resistance.

Table 3: Quantitative Data for Pyrrole-Carbonitrile Metallo-β-Lactamase Inhibitors

| Compound | Target MBL | Activity (Ki) | Reference |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (5a) | IMP-1 | Low µM range | [18] |

| N-benzoyl derivative of 5a | IMP-1, CphA, AIM-1 | Low µM range | [18] |

Detailed Experimental Protocols for Biological Assays

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key biological assays cited in this guide.

VEGFR-2 Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase. The activity is typically quantified by measuring the amount of phosphorylated substrate, often using an ELISA-based method with a phospho-specific antibody.[12][13]

Protocol:

-

Plate Preparation: Coat a 96-well plate with a substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1).

-

Compound Addition: Add serial dilutions of the pyrrole-substituted benzonitrile test compounds to the wells. Include a positive control (known VEGFR-2 inhibitor) and a negative control (vehicle).

-

Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Detection:

-

Wash the plate to remove unreacted components.

-

Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody).

-

Incubate to allow antibody binding.

-

Wash the plate.

-

Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

-

Incubate to allow binding.

-

Wash the plate.

-

Add a chromogenic substrate for the enzyme (e.g., TMB).

-

Stop the reaction with an acid solution.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

STING Activation Assay (Reporter Gene Assay)

Principle: This assay utilizes a cell line (e.g., THP-1) that has been engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression and secretion of the reporter protein, which can be quantified.[17][19][20]

Protocol:

-

Cell Seeding: Seed THP-1 dual reporter cells in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the pyrrole-carbonitrile test compounds.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

-

Reporter Detection:

-

Collect the cell culture supernatant.

-

Add a substrate for the SEAP enzyme (e.g., p-nitrophenyl phosphate).

-

Incubate at 37°C until a color change is observed.

-

-

Data Analysis: Measure the absorbance at 405 nm. The amount of color development is proportional to the level of STING activation. Calculate the EC50 value from the dose-response curve.

Metallo-β-Lactamase (MBL) Inhibition Assay

Principle: This assay measures the inhibition of MBL-catalyzed hydrolysis of a chromogenic β-lactam substrate, such as nitrocefin. The hydrolysis of the β-lactam ring results in a color change that can be monitored spectrophotometrically.[11][21][22][23][24]

Protocol:

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., HEPES buffer containing ZnSO4).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the MBL enzyme, and the pyrrole-carbonitrile test compound at various concentrations.

-

Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the chromogenic substrate (e.g., nitrocefin) to initiate the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the hydrolyzed substrate (e.g., 492 nm for nitrocefin) using a microplate reader in kinetic mode.

-

Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percent inhibition and determine the IC50 or Ki value.

Conclusion and Future Perspectives

The journey of pyrrole-substituted benzonitriles from classical synthetic curiosities to a prominent class of pharmacologically active molecules underscores the power of medicinal chemistry in leveraging fundamental organic reactions for therapeutic innovation. The versatility of the Paal-Knorr synthesis and other modern synthetic methods provides a robust platform for the continued exploration of this chemical space.[25][26][27][28][29][30][31][32] Current research highlights their potential as kinase inhibitors for oncology, modulators of the innate immune system for immunotherapy, and as agents to combat antimicrobial resistance.[17][18] Future endeavors will likely focus on optimizing the pharmacokinetic properties of these compounds, exploring novel biological targets, and developing more stereoselective and efficient synthetic routes. The rich history and promising future of pyrrole-substituted benzonitriles ensure their continued importance in the landscape of drug discovery and development.[1][2][3][4][5]

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scitechnol.com [scitechnol.com]

- 4. An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. A QSAR study on a series of pyrrole derivatives acting as lymphocyte-specific kinase (Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eurekaselect.com [eurekaselect.com]

- 11. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]

- 12. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 15. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Assay Platform for Clinically Relevant Metallo-β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. scribd.com [scribd.com]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Simple synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of Fluorinated Benzonitriles in Modern Drug Discovery: A Technical Review of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of numerous drug candidates. Among these, fluorinated benzonitriles have emerged as a particularly privileged structural motif. The unique physicochemical properties imparted by the fluorine atom, combined with the versatile chemical reactivity of the nitrile group, have led to the development of potent and selective modulators of a wide array of biological targets. This technical guide provides an in-depth review of the biological activities of fluorinated benzonitriles, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this dynamic field.

Quantitative Biological Activity of Fluorinated Benzonitriles

The introduction of fluorine into the benzonitrile scaffold can dramatically influence binding affinity, potency, and selectivity. The following tables summarize the quantitative biological activity data for a selection of fluorinated benzonitrile derivatives across various biological targets.

Table 1: Inhibitory Activity of Fluorinated Benzonitriles against Enzymes

| Compound ID/Structure | Target Enzyme | IC50 | Ki | Assay Type | Reference |

| 1 (Structure not shown) | 12-Lipoxygenase (12-LOX) | 150 nM | - | Enzyme activity assay | [1] |

| ML-1 (Structure not shown) | Kinesin spindle protein (KSP) | 8.5 nM | - | ATPase assay | Not found in search results |

| Cpd 5 (4'-fluoro-benzotriazole-acrylonitrile derivative) | Tubulin Polymerization | <1 µM | - | Tubulin polymerization assay | [2][3] |

Table 2: Receptor Binding and Functional Activity of Fluorinated Benzonitriles

| Compound ID/Structure | Target Receptor | IC50/EC50 | Ki | Functional Assay | Reference |

| [¹⁸F]3 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile) | mGluR5 | 36 pM (IC50) | - | Radioligand binding assay | [4] |

| [¹⁸F]3 (3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile) | mGluR5 | 0.714 pM (IC50) | - | Phosphoinositol hydrolysis assay | [4] |

| Cpd 25 (3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile) | mGluR5 NAM | - | 12 nM | Not specified | Not found in search results |

Table 3: Antiproliferative and Antimicrobial Activity of Fluorinated Benzonitriles

| Compound ID/Structure | Cell Line/Organism | IC50/MIC | Assay Type | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cpd 5 (4'-fluoro-benzotriazole-acrylonitrile derivative) | HeLa, MCF-7 | nM range | Proliferation assay (XTT) |[2][3] | | Benzothiazole-benzonitrile chromophore 6 | Staphylococcus aureus | < 48 µg/mL (MIC) | Broth microdilution |[5] | | Benzothiazole-benzonitrile chromophore 6 | Escherichia coli | < 118 µg/mL (MIC) | Broth microdilution |[5] |

Key Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of fluorinated benzonitriles, providing a practical guide for researchers.

Synthesis of Fluorinated Benzonitriles

Continuous-Flow Photochemical Fluorination of Benzylic C-H Bonds

This protocol describes a light-induced benzylic fluorination using a continuous-flow photoreactor, offering advantages in terms of safety, scalability, and efficiency.[6]

Materials:

-

Benzylic substrate

-

Selectfluor (fluorinating agent)

-

Xanthone (photoorganocatalyst)

-

Acetonitrile (solvent)

-

Continuous-flow photoreactor with FEP tubing

-

Compact fluorescent lamp (black-light irradiation)

Procedure:

-

Prepare a solution of the benzylic substrate, Selectfluor, and xanthone in acetonitrile.

-

Pump the solution through the FEP tubing of the continuous-flow photoreactor.

-

Irradiate the tubing with a compact fluorescent lamp (black-light).

-

Control the residence time to achieve optimal conversion. For many substrates, residence times below 30 minutes are sufficient.

-

Collect the product stream from the reactor outlet.

-

For substrates prone to product decomposition, implement in-line dilution and filtration to prevent degradation.[6]

-

Purify the product using standard chromatographic techniques.

Biological Evaluation Assays

Tubulin Polymerization Assay

This assay is used to determine the effect of compounds on the polymerization of tubulin, a key process in cell division.[3]

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

-

Test compound (e.g., 4'-fluoro-benzotriazole-acrylonitrile derivative)

-

Colchicine (as a competitor)

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Reconstitute the tubulin and other kit components according to the manufacturer's instructions.

-

In a 96-well plate, add the tubulin solution.

-

Add the test compound at various concentrations. For competition assays, co-incubate the test compound with a known inhibitor like colchicine.[3]

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm every 2 seconds for 30 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

-

Analyze the data to determine the inhibitory effect of the compound on tubulin polymerization.

Cell Proliferation (XTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[3]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Test compound

-

XTT Cell Proliferation Kit II (e.g., from Roche)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1000 cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of the test compound (e.g., 0.125 µM to 2 µM) for 48 hours.[3] Include appropriate controls (e.g., DMSO as a negative control).

-

After the incubation period, add the XTT labeling mixture to each well and incubate for a further 4 hours.

-

Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Test compound

-

Propidium iodide (PI) staining solution

-

Flow cytometer (e.g., BD FACS CANTO II)

Procedure:

-

Treat cells with the test compound for a specified period.

-

Harvest the cells and fix them in cold ethanol.

-

Wash the cells and resuspend them in a PI staining solution containing RNase.

-

Analyze the stained cells using a flow cytometer, collecting approximately 20,000 events per sample.[3]

-

Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-destabilizing agents.[2]

Signaling Pathways and Experimental Workflows

The biological effects of fluorinated benzonitriles are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows relevant to the study of these compounds.

Caption: Signaling pathway of microtubule destabilization by fluorinated benzonitriles.

Caption: Workflow for evaluating the antiproliferative activity of fluorinated benzonitriles.

Caption: Workflow for PET imaging using ¹⁸F-labeled benzonitriles.

References

- 1. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological screening of a series of 4'-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarshare.temple.edu [scholarshare.temple.edu]

- 4. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile. The information is compiled from available safety data sheets and extrapolated from data on structurally related compounds to ensure a high standard of laboratory safety. This document is intended for use by trained professionals in a laboratory setting.

Chemical and Physical Properties

This compound is a fluorinated aromatic nitrile containing a pyrrole moiety. While specific physical and chemical properties for this compound are not extensively documented, data for related compounds such as benzonitrile can provide some insight. It is prudent to handle this compound as a solid with unknown volatility and to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate information.

Table 1: Physicochemical Data of Benzonitrile (for reference)

| Property | Value |

| Molecular Formula | C₇H₅N |

| Molecular Weight | 103.12 g/mol |

| Boiling Point | 191 °C |

| Melting Point | -13 °C |

| Flash Point | 71 °C (closed cup)[1] |

| Density | 1.01 g/mL at 25 °C |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from similar benzonitrile derivatives, this compound should be handled as a hazardous substance. The primary hazards are associated with acute toxicity, skin and eye irritation, and potential for environmental harm.

Table 2: GHS Hazard Classification (Extrapolated from Related Compounds)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. |

| Acute Aquatic Toxicity | Category 3 | Harmful to aquatic life.[3] |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, an apron or chemical-resistant suit may be necessary.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]

Engineering Controls

-

Ventilation: All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]

Storage

-

Store in a tightly closed, properly labeled container.[2][5]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.[2][5]

-

Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5]

Experimental Protocols

General Laboratory Handling Workflow:

Caption: General laboratory workflow for handling this compound.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][5] Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2][5] Seek immediate medical attention. |

Fire and Explosion Hazards

While specific data for this compound is unavailable, related benzonitrile compounds are combustible liquids.[1][2]

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[2]

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4][5]

-

Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Cleanup: For small spills, carefully sweep up solid material and place it in a designated, labeled container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container.

Toxicological Information

Specific quantitative toxicological data, such as LD50 or LC50 values, for this compound are not available in the public domain. However, based on the GHS classification of related compounds, it is presumed to be harmful if swallowed or in contact with skin.[2] For benzonitrile, the oral LD50 in rats is reported as 700 mg/kg and the dermal LD50 in rabbits is 1250 mg/kg. Exposure to high levels of benzonitrile can cause respiratory distress, convulsions, and central nervous system depression.[1]

Ecological Information

Data on the environmental impact of this compound is limited. However, related fluorinated benzonitriles are classified as harmful to aquatic life.[4] Therefore, it is crucial to prevent its release into the environment.

Disposal Considerations

Dispose of this compound and its containers as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or with regular trash.

Disposal Workflow:

Caption: A logical workflow for the proper disposal of chemical waste.

Biological Activity and Signaling Pathways

The pyrrole ring is a common scaffold in many biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[6][8][9] However, no specific biological targets or signaling pathways have been identified for this compound in the reviewed literature. Therefore, a diagram of a specific signaling pathway cannot be provided at this time. Researchers working with this compound should consider its potential for biological activity based on its structural motifs.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal risk assessment or the supplier-provided Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and handling procedures before working with this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.it [fishersci.it]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. scispace.com [scispace.com]

- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Fluoro-6-(1H-pyrrol-1-yl)benzonitrile is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a fluorinated benzonitrile scaffold coupled with a pyrrole moiety, makes it a key intermediate for the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom and the pyrrole ring can significantly influence the physicochemical and biological properties of the final compounds, such as metabolic stability, binding affinity, and membrane permeability.

This document provides detailed protocols for the synthesis of this compound, focusing on a robust and widely applicable method: Nucleophilic Aromatic Substitution (SNAr). The protocols are designed to be clear, concise, and reproducible for researchers in a laboratory setting.

Reaction Principle:

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the pyrrolide anion, generated in situ from pyrrole and a suitable base, acts as a nucleophile. It attacks the electron-deficient aromatic ring of 2,6-difluorobenzonitrile at the carbon atom bearing a fluorine atom. The electron-withdrawing nitrile group (-CN) activates the ortho- and para-positions for nucleophilic attack. The fluoride ion is subsequently eliminated as a leaving group, yielding the desired product.

Alternatively, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can also be employed for the synthesis of aryl amines from aryl halides.[1] This method is particularly useful for less reactive substrates but often requires more specialized catalysts and ligands.[2][3]

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the synthesis of this compound from 2,6-difluorobenzonitrile and pyrrole.

Materials and Reagents:

-

Pyrrole

-

Potassium carbonate (K2CO3) or Sodium Hydride (NaH)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2,6-difluorobenzonitrile (1.0 eq).

-

Add anhydrous solvent (DMF or DMSO) to dissolve the starting material.

-

Add a base, such as finely ground potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with extreme care), to the solution.

-

-

Addition of Nucleophile:

-

Slowly add pyrrole (1.1 eq) to the stirred reaction mixture at room temperature.

-

-

Reaction Conditions:

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for the required time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine to remove the solvent and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

2,6-Difluorobenzonitrile is harmful if swallowed or in contact with skin.[7]

-

Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

-

DMF and DMSO are skin-penetrating solvents; avoid direct contact.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Data for SNAr Synthesis

| Parameter | Value / Description | Reference / Note |

| Starting Material | 2,6-Difluorobenzonitrile | CAS: 1897-52-5[6] |

| Nucleophile | Pyrrole | CAS: 109-97-7 |

| Base | Potassium Carbonate (K2CO3) or Sodium Hydride (NaH) | K2CO3 is safer and easier to handle. |

| Solvent | Anhydrous DMF or DMSO | High-boiling polar aprotic solvents are ideal. |

| Reaction Temperature | 80 - 120 °C | Optimization may be required. |

| Reaction Time | 4 - 24 hours | Monitored by TLC. |

| Typical Yield | 70 - 90% | Dependent on reaction scale and purity of reagents. |

| Purity (post-chromatography) | >98% | Determined by NMR and/or LC-MS. |

| Appearance | White to off-white solid | |

| Molecular Formula | C11H7FN2 | [9] |

| Molecular Weight | 186.19 g/mol | [9] |

Visualizations

Diagram 1: Reaction Pathway for the Synthesis of this compound via SNAr

Caption: SNAr reaction pathway for the synthesis of the target compound.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. research.rug.nl [research.rug.nl]

- 4. nbinno.com [nbinno.com]

- 5. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 6. watsonnoke.com [watsonnoke.com]